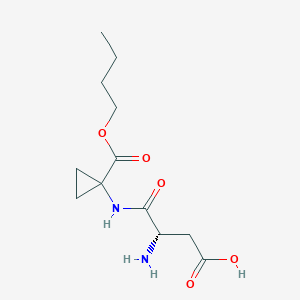
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from L-aspartic acid and features a cyclopropane ring, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the following steps:
Protection of Amino Groups: The amino group of L-aspartic acid is protected using a suitable protecting group such as carbobenzoxy or formyl groups.
Formation of Anhydride: The protected L-aspartic acid is converted to its anhydride form.
Condensation Reaction: The anhydride is then condensed with butylamine and 1-aminocyclopropanecarboxylic acid under controlled conditions to form the desired compound.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to enhance yield and purity. For instance, α-amino acid ester acyltransferase can be used to catalyze the formation of the compound from its precursors .
化学反应分析
Types of Reactions
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
N-acetyl-L-aspartyl-L-glutamate: A neurotransmitter involved in glutamatergic signaling.
N-formyl-L-aspartic anhydride: Used in the synthesis of aspartame.
L-aspartyl-L-phenylalanine methyl ester:
Uniqueness
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds .
属性
CAS 编号 |
104544-10-7 |
|---|---|
分子式 |
C12H20N2O5 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-[(1-butoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-2-3-6-19-11(18)12(4-5-12)14-10(17)8(13)7-9(15)16/h8H,2-7,13H2,1H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
InChI 键 |
KTOPUOIARLWNOC-QMMMGPOBSA-N |
手性 SMILES |
CCCCOC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CCCCOC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















